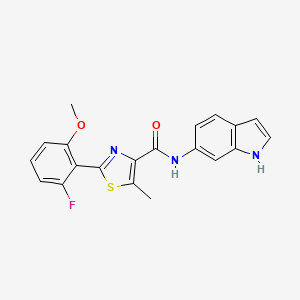![molecular formula C20H23N3O3S B11306629 N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11306629.png)
N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of several functional groups:
Furan-2-yl: This refers to a furan ring (a five-membered heterocycle containing one oxygen atom) attached to the compound.
4-Methylpiperidin-1-yl: This indicates a piperidine ring (a six-membered heterocycle containing one nitrogen atom) with a methyl group attached at position 4.
Thiophen-2-yl: This signifies a thiophene ring (a five-membered heterocycle containing one sulfur atom) linked to the compound.
1,2-Oxazole-3-carboxamide: This part of the compound contains an oxazole ring (a five-membered heterocycle containing one oxygen and one nitrogen atom) with a carboxamide functional group.
- Overall, this compound combines diverse heterocyclic motifs.
- It may have applications in drug discovery due to its structural complexity.
Méthodes De Préparation
- The synthesis of this compound involves several steps:
Starting Material: Furan-2-carboxylic acid hydrazide serves as the starting material.
Ring Closure Reaction: Furan-2-yl [1,3,4]oxadiazole-2-thiol (Ia) is synthesized by reacting furan-2-carboxylic acid hydrazide with carbon disulfide.
Mannich Bases: A series of Mannich bases (IIIa-g) of Ia are prepared by reacting Ia with suitably substituted amines and formaldehyde in ethanol.
5-Furan-2-yl-4H [1,2,4]triazole-3-thiol (Ib): This compound is obtained by reacting 2-furoyl thiosemicarbazide with potassium hydroxide in ethanol, followed by acidification with acetic acid.
- Industrial production methods may involve scale-up of these reactions.
Analyse Des Réactions Chimiques
- The compound can undergo various reactions:
Oxidation: Oxidative processes may modify the furan or thiophene rings.
Reduction: Reduction reactions could affect the oxazole or piperidine moieties.
Substitution: Substituents on the piperidine or thiophene ring may be replaced.
- Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents).
- Major products depend on reaction conditions and substituents.
Applications De Recherche Scientifique
Chemistry: Investigating the reactivity of this compound and its derivatives.
Biology: Assessing its potential as a bioactive molecule.
Medicine: Exploring its pharmacological properties.
Industry: Considering applications in materials science or catalysis.
Mécanisme D'action
- The compound’s mechanism likely involves interactions with specific molecular targets (e.g., enzymes, receptors).
- Further research is needed to elucidate pathways and binding sites.
Comparaison Avec Des Composés Similaires
- While I couldn’t find direct analogs, we can compare it to related heterocyclic compounds:
Furan-2-yl [1,3,4]oxadiazole-2-thiol: Similar in furan and oxazole components.
5-Nitrofuran-2-yl-1,3,4-thiadiazol-2-ylimino derivatives: Different but related heterocycles.
Indole derivatives: These also exhibit diverse biological activities.
Propriétés
Formule moléculaire |
C20H23N3O3S |
|---|---|
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C20H23N3O3S/c1-14-6-8-23(9-7-14)16(17-4-2-10-25-17)13-21-20(24)15-12-18(26-22-15)19-5-3-11-27-19/h2-5,10-12,14,16H,6-9,13H2,1H3,(H,21,24) |
Clé InChI |
QFCYCMNUJJBHDZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(CC1)C(CNC(=O)C2=NOC(=C2)C3=CC=CS3)C4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-methoxyphenyl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11306553.png)
![2-{2-[(4-Ethyl-2-oxo-2H-chromen-7-YL)oxy]acetamido}butanedioic acid](/img/structure/B11306555.png)
![N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11306558.png)
![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11306561.png)
![1-[2-(2-methylphenoxy)ethyl]-2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B11306568.png)
![[4-(2-methoxyphenyl)piperazin-1-yl][3-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B11306577.png)
![3-{2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}propanoic acid](/img/structure/B11306578.png)
![5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide](/img/structure/B11306591.png)

![2-(2-chlorophenoxy)-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B11306604.png)
![2-[(2-fluorobenzyl)sulfanyl]-N-(3-methoxyphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11306622.png)
![N-(2,5-dimethylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11306625.png)
![N-(3,4-dimethylphenyl)-2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11306627.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11306628.png)
